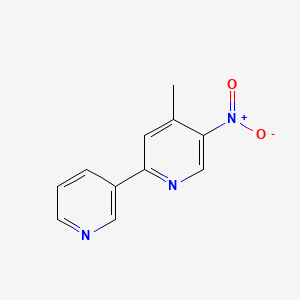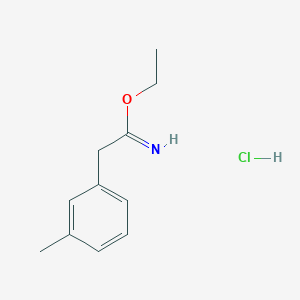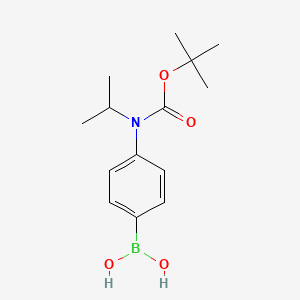
4-Methyl-5-nitro-2,3'-bipyridine
Descripción general
Descripción
4-Methyl-5-nitro-2,3’-bipyridine is a chemical compound with the molecular formula C11H9N3O2 . It has a molecular weight of 215.21 and is a white to yellow solid .
Physical And Chemical Properties Analysis
4-Methyl-5-nitro-2,3’-bipyridine is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . The synthesis of bipyridine derivatives involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Ligands for Catalysts
Bipyridines, especially the 2,2’ and 4,4’ isomers, are known as excellent ligands in coordination chemistry . They have a significant impact in many fields, including catalysis and material chemistry .
Photosensitizers
Bipyridines and their derivatives are extensively used as photosensitizers . They play a crucial role in the field of photochemistry.
Viologens
The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . They are often used in electrochemical applications.
Supramolecular Structures
Bipyridines are highly abundant in supramolecular chemistry . They serve as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand, very often appearing in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .
Biologically Active Molecules
Bipyridines and their derivatives are used as fundamental components in various applications, including biologically active molecules . They play a significant role in the development of new drugs and therapies.
Molecular Motors, Machines, and Switches
In recent years, the derivatives of 4,4′-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches . These applications are at the forefront of nanotechnology.
Atropisomery
Another important aspect of bipyridine chemistry is the possibility of introducing chirality through ring functionalization or restricted rotation (atropisomery) . This increases their importance in asymmetry-based applications.
Mecanismo De Acción
Target of Action
Similar pyridazine-based compounds have been shown to interact with a variety of biological targets .
Mode of Action
It is known that the compound’s nitro group and the bipyridine structure may play a crucial role in its interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (21521 g/mol) and its physical form (white to yellow solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Propiedades
IUPAC Name |
4-methyl-5-nitro-2-pyridin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-8-5-10(9-3-2-4-12-6-9)13-7-11(8)14(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRKLFBOOLQJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitro-2,3'-bipyridine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)
![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)




